molecular formula C8H6BrOS- B11822603 2-(4-Bromophenyl)ethanethioate

2-(4-Bromophenyl)ethanethioate

Cat. No.: B11822603
M. Wt: 230.10 g/mol
InChI Key: CXGBWIJDLDDLON-UHFFFAOYSA-M
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Description

4-Bromophenylthioacetate is an organic compound with the molecular formula C8H7BrOS and a molecular weight of 231.11 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thioacetate group. This compound is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenylthioacetate can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 4-bromophenylthioacetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenylthioacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted phenylthioacetates, while oxidation reactions produce sulfoxides or sulfones.

Scientific Research Applications

4-Bromophenylthioacetate finds applications in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research on potential therapeutic agents and drug development often utilizes 4-bromophenylthioacetate as a precursor or intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromophenylthioacetate exerts its effects involves interactions with molecular targets such as enzymes or proteins. The bromine atom and thioacetate group play crucial roles in binding to active sites or modifying specific residues. These interactions can lead to inhibition or activation of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophenol: Similar structure but lacks the thioacetate group.

    Phenylthioacetate: Lacks the bromine atom on the phenyl ring.

    4-Chlorophenylthioacetate: Contains a chlorine atom instead of bromine.

Uniqueness

4-Bromophenylthioacetate is unique due to the presence of both the bromine atom and thioacetate group, which confer distinct reactivity and properties. This combination allows for versatile applications in various chemical and biological research areas.

Properties

Molecular Formula

C8H6BrOS-

Molecular Weight

230.10 g/mol

IUPAC Name

2-(4-bromophenyl)ethanethioate

InChI

InChI=1S/C8H7BrOS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

CXGBWIJDLDDLON-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CC(=O)[S-])Br

Origin of Product

United States

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